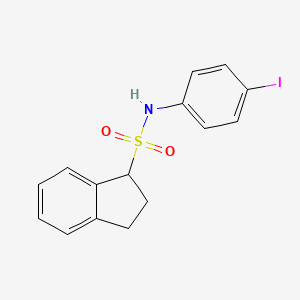

N-(3-Indan)sulfonyl(4-iodo)aniline

Description

N-(3-Indan)sulfonyl(4-iodo)aniline is a sulfonamide-aniline derivative characterized by a sulfonyl group bridging a 3-indan moiety (a benzene ring fused to a cyclopentane) and a para-iodo-substituted aniline ring. These compounds are pivotal in medicinal chemistry due to their roles as enzyme inhibitors, apoptosis activators, and intermediates in polymer synthesis [1][4][5].

Properties

Molecular Formula |

C15H14INO2S |

|---|---|

Molecular Weight |

399.2 g/mol |

IUPAC Name |

N-(4-iodophenyl)-2,3-dihydro-1H-indene-1-sulfonamide |

InChI |

InChI=1S/C15H14INO2S/c16-12-6-8-13(9-7-12)17-20(18,19)15-10-5-11-3-1-2-4-14(11)15/h1-4,6-9,15,17H,5,10H2 |

InChI Key |

YLZYNZIOBYTZNZ-UHFFFAOYSA-N |

Canonical SMILES |

C1CC2=CC=CC=C2C1S(=O)(=O)NC3=CC=C(C=C3)I |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Indan)sulfonyl(4-iodo)aniline typically involves the reaction of 4-iodoaniline with 3-indan sulfonyl chloride under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction mixture is then stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or chromatography to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

N-(3-Indan)sulfonyl(4-iodo)aniline undergoes various types of chemical reactions, including:

Substitution Reactions: The iodo group can be replaced by other nucleophiles in substitution reactions.

Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the sulfur atom in the sulfonyl group.

Coupling Reactions: The aniline moiety can participate in coupling reactions with other aromatic compounds.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.

Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted anilines, while oxidation and reduction reactions can produce sulfoxides or sulfones .

Scientific Research Applications

N-(3-Indan)sulfonyl(4-iodo)aniline has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(3-Indan)sulfonyl(4-iodo)aniline involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile in substitution reactions,

Biological Activity

N-(3-Indan)sulfonyl(4-iodo)aniline is a compound that has garnered interest due to its potential biological activities. This article provides an overview of its synthesis, biological properties, and relevant case studies.

Chemical Structure and Synthesis

This compound features a sulfonamide group attached to an indan moiety and an iodo-substituted aniline. The general structure can be represented as follows:

The synthesis typically involves the reaction of 4-iodoaniline with a sulfonylating agent in the presence of a suitable solvent, followed by the introduction of the indan moiety through cyclization reactions. The specific synthetic pathways can vary, but they generally aim to optimize yield and purity.

Anticancer Properties

Recent studies have explored the anticancer potential of this compound. In vitro assays have demonstrated its effectiveness against various cancer cell lines, including:

- MCF-7 (breast cancer)

- Caco2 (colon cancer)

- PC-3 (prostate cancer)

The compound exhibited moderate cytotoxicity, with IC50 values ranging from 20 µM to 50 µM across different cell lines, suggesting it may inhibit cell proliferation effectively.

The proposed mechanism of action involves the inhibition of key signaling pathways associated with cell survival and proliferation. Molecular docking studies suggest that this compound interacts with proteins involved in apoptosis regulation, leading to increased apoptosis in cancer cells.

Case Studies

- Study on MCF-7 Cells : A study conducted by Arai et al. demonstrated that this compound significantly reduced MCF-7 cell viability in a dose-dependent manner. The compound was found to induce apoptosis through the activation of caspase pathways, indicating its potential as a therapeutic agent for breast cancer treatment .

- In Vivo Studies : In vivo experiments using xenograft models have shown that treatment with this compound resulted in reduced tumor growth compared to controls. Tumor weights were significantly lower in treated groups, further supporting its anticancer efficacy .

Additional Biological Activities

Beyond its anticancer properties, this compound has been investigated for other biological activities:

- Antimicrobial Activity : Preliminary tests indicate that the compound possesses antimicrobial properties against certain bacterial strains, although further studies are needed to quantify this activity.

- Anti-inflammatory Effects : The compound has shown potential in reducing inflammation markers in vitro, suggesting it may have applications in treating inflammatory diseases.

Comparison with Similar Compounds

Substituent Effects on the Sulfonyl Group

Sulfonamide-aniline derivatives differ primarily in the substituents attached to the sulfonyl group and the aniline ring. Key examples include:

| Compound Name | Sulfonyl Substituent | Aniline Substituent | Molecular Weight (g/mol) | Key Properties/Applications |

|---|---|---|---|---|

| N-(3-Trifluoromethylphenyl)sulfonyl(4-iodo)aniline [12] | 3-Trifluoromethylphenyl | 4-Iodo | ~441.2 (estimated) | High electron-withdrawing effects; potential antimicrobial activity |

| 4-((Tetrahydro-2H-pyran-4-yl)sulfonyl)aniline [4] | Tetrahydro-2H-pyran-4-yl | None | ~271.3 | Intermediate for CHOP pathway activators |

| N-(4-(Morpholinosulfonyl)phenyl)-5-nitrofuran-2-carboxamide [9] | Morpholino | 5-Nitrofuran carboxamide | ~421.4 | Apoptosis induction via CHOP pathway |

| 4-Iodo-N-({4-[(trifluoromethyl)sulfanyl]phenyl}methyl)aniline [14] | Trifluoromethylsulfanylphenylmethyl | 4-Iodo | 409.2 | Potential bioactivity in halogen-rich environments |

Key Observations :

- Heterocyclic Sulfonyl Groups: Derivatives with morpholino or tetrahydro-2H-pyran substituents (e.g., [4], [9]) exhibit improved solubility and metabolic stability, critical for drug development.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.